5-bromo-N-(2-fluorophenyl)-2-furamide
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Overview
Description
5-bromo-N-(2-fluorophenyl)-2-furamide is a chemical compound belonging to the class of furan carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound’s molecular formula is C11H7BrFNO2, and it has a molecular weight of 284.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-fluorophenyl)-2-furamide typically involves the bromination of a furan derivative followed by amide formation. One common method includes the radical bromination of the methyl group of a furan derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then reacted with 2-fluoroaniline to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-fluorophenyl)-2-furamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the furan ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include furan-2,5-dicarboxylic acid derivatives.
Reduction: Products include reduced furan derivatives.
Scientific Research Applications
5-bromo-N-(2-fluorophenyl)-2-furamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 5-bromo-N-(2-fluorophenyl)-2-furamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds have shown potential anticancer activity and VEGFR-2 inhibitory effects.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with potential biological activities.
Uniqueness
5-bromo-N-(2-fluorophenyl)-2-furamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a fluorophenyl group on the furan ring makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-(2-fluorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO2/c12-10-6-5-9(16-10)11(15)14-8-4-2-1-3-7(8)13/h1-6H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEVHULUBYKZBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354440 |
Source
|
Record name | 5-bromo-N-(2-fluorophenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312704-38-4 |
Source
|
Record name | 5-bromo-N-(2-fluorophenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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